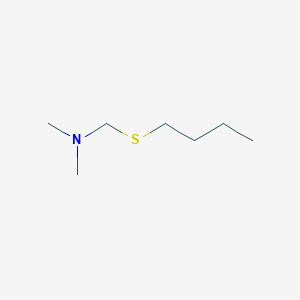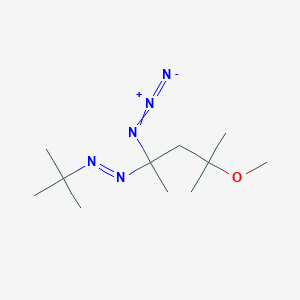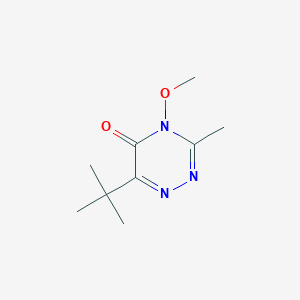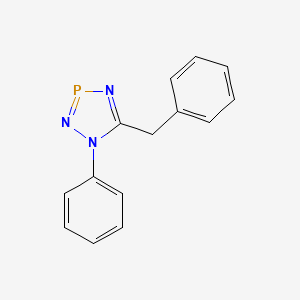
5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole is a heterocyclic compound that features a unique triazaphosphole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl azide with phenylphosphine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the triazaphosphole ring into different reduced forms.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized triazaphosphole derivatives.
Scientific Research Applications
5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its triazaphosphole ring. This interaction can modulate various biochemical pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds share a similar triazole ring structure but differ in their functional groups and overall reactivity.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound has a similar heterocyclic structure but with different substituents and applications.
Uniqueness: 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole is unique due to its triazaphosphole ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
61821-69-0 |
|---|---|
Molecular Formula |
C14H12N3P |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
5-benzyl-1-phenyl-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C14H12N3P/c1-3-7-12(8-4-1)11-14-15-18-16-17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
YSWOYMLNQQKXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NP=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate](/img/structure/B14544979.png)
![2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14544999.png)
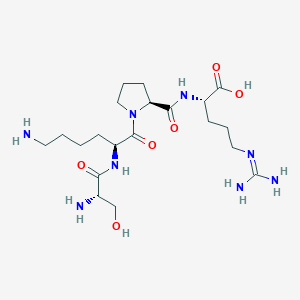
![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)

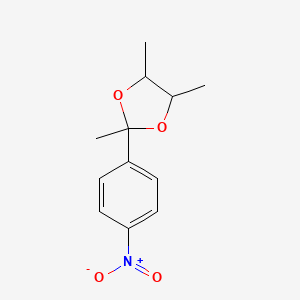
![5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B14545037.png)
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)

